![molecular formula C19H21N3OS B2707645 N-(4-benzylpiperazine-1-carbothioyl)benzamide CAS No. 329795-86-0](/img/structure/B2707645.png)
N-(4-benzylpiperazine-1-carbothioyl)benzamide
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Description
N-(4-benzylpiperazine-1-carbothioyl)benzamide, commonly known as BZP, is a psychoactive drug that belongs to the class of piperazine derivatives. BZP is a synthetic compound that is structurally similar to amphetamine and has similar effects on the central nervous system. BZP was first synthesized in the 1970s, but it gained popularity as a recreational drug in the early 2000s. BZP is known for its stimulant effects and has been used as a substitute for amphetamine and ecstasy.
Scientific Research Applications
Anti-Tubercular Activity
N-(4-benzylpiperazine-1-carbothioyl)benzamide: derivatives have been investigated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Researchers synthesized a series of novel compounds and evaluated their efficacy. Notably, several compounds exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These findings highlight the potential of this compound class as anti-TB agents.
Antibacterial Properties
While not extensively studied, some benzamide derivatives have demonstrated antibacterial activity . Further exploration of the antibacterial potential of N-(4-benzylpiperazine-1-carbothioyl)benzamide could provide valuable insights for combating bacterial infections.
properties
IUPAC Name |
N-(4-benzylpiperazine-1-carbothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c23-18(17-9-5-2-6-10-17)20-19(24)22-13-11-21(12-14-22)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNDQGGVWZNHNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-benzylpiperazine-1-carbothioyl)benzamide |
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